molecular formula C15H18N2O4S3 B5426503 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine

Cat. No.: B5426503
M. Wt: 386.5 g/mol
InChI Key: LPYUFSLISVMLSJ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is a complex organic compound that features both sulfonyl and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2-thienylsulfonyl chloride in the presence of piperazine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[(4-methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine involves its interaction with specific molecular targets. The sulfonyl groups can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 1-[(4-Methylphenyl)sulfonyl]-2-(2-thienyl)ethenylformamide
  • 1-[(4-Methylphenyl)sulfonyl]-4-(thiophen-2-ylmethyl)piperazine
  • 1-[(4-Methylphenyl)sulfonyl]-4-[4-(2-thienyl)-1,3-thiazol-2-yl]piperazine

Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine is unique due to its dual sulfonyl groups attached to different aromatic rings, which can confer distinct chemical and biological properties. This structural feature may enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-thiophen-2-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S3/c1-13-4-6-14(7-5-13)23(18,19)16-8-10-17(11-9-16)24(20,21)15-3-2-12-22-15/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPYUFSLISVMLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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